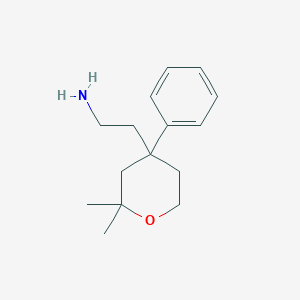

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

Description

BenchChem offers high-quality 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,2-dimethyl-4-phenyloxan-4-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO/c1-14(2)12-15(8-10-16,9-11-17-14)13-6-4-3-5-7-13/h3-7H,8-12,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLPLFKCBAIVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCN)C2=CC=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00386992 |

Source

|

| Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126317-99-5 |

Source

|

| Record name | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00386992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

Executive Summary: This document provides a comprehensive, in-depth guide for the multi-step synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, a substituted tetrahydropyran derivative. Tetrahydropyran rings are prevalent scaffolds in numerous natural products and pharmacologically active compounds. The target molecule, featuring a quaternary carbon center substituted with both a phenyl and an aminoethyl group, represents a valuable building block for drug discovery and development. This guide details a robust and logical synthetic strategy, beginning from the commercially available 2,2-dimethyltetrahydro-2H-pyran-4-one. The core of the synthesis involves a three-step sequence: a Horner-Wadsworth-Emmons olefination, a Michael-type conjugate addition of a phenyl group, and a final reduction of a nitrile intermediate. Each step is elucidated with a focus on the underlying chemical principles, causality behind procedural choices, and detailed, actionable protocols designed for reproducibility by researchers and drug development professionals.

Introduction

The tetrahydropyran (THP) moiety is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding as an acceptor. The specific target molecule, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, incorporates several key features: a gem-dimethyl group which can lock the conformation of the THP ring, a phenyl group, and a primary amine separated by an ethyl spacer. This unique combination of a rigid core and a flexible, functionalized side chain makes it an attractive scaffold for generating libraries of novel compounds to probe biological targets. The synthesis of such a specific stereochemically complex structure, particularly the creation of the C4 quaternary center, requires a carefully planned synthetic sequence. This guide presents a logical and efficient pathway to access this valuable chemical entity.

Retrosynthetic Analysis

A logical retrosynthetic analysis is crucial for designing an effective synthesis. The primary amine of the target molecule can be readily formed from the reduction of a nitrile, a common and high-yielding transformation in organic synthesis.[1][2] This disconnection reveals the key intermediate: 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetonitrile . This intermediate possesses the complete carbon skeleton of the target molecule, including the critical quaternary C4 center.

This quaternary center can be constructed via a 1,4-conjugate addition (Michael addition) of a phenyl nucleophile to an α,β-unsaturated nitrile. This approach is superior for forming the C-C bond at the β-position. This leads to the precursor (2,2-dimethyltetrahydro-2H-pyran-4-ylidene)acetonitrile . This α,β-unsaturated nitrile can be synthesized from the corresponding ketone, 2,2-dimethyltetrahydro-2H-pyran-4-one , via an olefination reaction, such as the Horner-Wadsworth-Emmons reaction, which is well-suited for generating α,β-unsaturated nitriles from ketones.[3][4] The starting ketone is a known compound and can be prepared via established literature methods.[5][6]

This analysis provides a convergent and logical three-step pathway from a simple cyclic ketone to the complex target amine.

Caption: Overall three-step synthetic workflow.

Step 1: Synthesis of (2,2-Dimethyltetrahydro-2H-pyran-4-ylidene)acetonitrile

Principle and Rationale: This step employs the Horner-Wadsworth-Emmons (HWE) reaction to convert the ketone into an α,β-unsaturated nitrile. The HWE reaction utilizes a phosphonate carbanion, which is more nucleophilic than the analogous Wittig ylide, often leading to higher yields. Diethyl (cyanomethyl)phosphonate is chosen as the reagent. The phosphonate is first deprotonated with a strong base, such as sodium hydride (NaH), to generate the reactive carbanion. This carbanion then attacks the carbonyl carbon of the ketone, leading to a stable, E-selective alkene product after elimination of the water-soluble diethyl phosphate byproduct, which simplifies purification.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with dry hexanes (2x) to remove the mineral oil, and then suspend it in dry tetrahydrofuran (THF).

-

Anion Formation: Cool the suspension to 0 °C in an ice bath. Add diethyl (cyanomethyl)phosphonate (1.1 equivalents) dropwise via syringe over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Reaction: Re-cool the mixture to 0 °C. Add a solution of 2,2-dimethyltetrahydro-2H-pyran-4-one (1.0 equivalent) [6][7]in dry THF dropwise over 30 minutes.

-

Completion and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting ketone is consumed. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield (2,2-dimethyltetrahydro-2H-pyran-4-ylidene)acetonitrile as a clear oil.

Step 2: Synthesis of 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetonitrile

Principle and Rationale: This step constructs the crucial C4 quaternary center via a 1,4-conjugate addition of a phenyl group. Organocuprates, specifically lithium diphenylcuprate (Ph₂CuLi), are the reagents of choice for this transformation. They are soft nucleophiles and exhibit a strong preference for 1,4-addition to α,β-unsaturated carbonyls and nitriles, minimizing the competing 1,2-addition to the nitrile group itself. The cuprate is prepared in situ from phenyllithium and a copper(I) salt, such as copper(I) iodide (CuI).

Experimental Protocol:

-

Cuprate Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add copper(I) iodide (CuI, 1.1 equivalents) and suspend it in dry THF. Cool the slurry to -78 °C (dry ice/acetone bath). Add phenyllithium (PhLi, 2.2 equivalents, solution in cyclohexane/ether) dropwise via syringe. Stir the resulting mixture at -78 °C for 45 minutes to ensure the complete formation of the lithium diphenylcuprate reagent.

-

Reaction: To the freshly prepared cuprate solution at -78 °C, add a solution of (2,2-dimethyltetrahydro-2H-pyran-4-ylidene)acetonitrile (1.0 equivalent) in dry THF dropwise. Stir the reaction mixture at -78 °C for 2-3 hours.

-

Completion and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl containing ~10% ammonia to complex with the copper salts. Allow the mixture to warm to room temperature.

-

Extraction: Filter the mixture through a pad of Celite to remove copper salts, washing thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography to afford 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetonitrile.

Step 3: Synthesis of 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

Principle and Rationale: The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful, unselective reducing agent that is highly effective for this transformation. [8]It delivers hydride ions to the electrophilic carbon of the nitrile, ultimately forming the amine after an aqueous work-up. [1]Alternative methods include catalytic hydrogenation (e.g., using Raney Nickel or Palladium on carbon), which can also be effective but may require high pressures and temperatures. [9][10]LiAlH₄ is chosen here for its reliability and generally high yields in lab-scale synthesis. Extreme caution must be exercised when handling LiAlH₄ as it is pyrophoric and reacts violently with water.

Experimental Protocol:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 equivalents) in dry THF. Cool the suspension to 0 °C.

-

Reaction: Add a solution of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetonitrile (1.0 equivalent) in dry THF dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C. After the addition, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours.

-

Quenching: Cool the reaction mixture back down to 0 °C in an ice bath. Perform a Fieser work-up by adding, sequentially and dropwise with extreme care:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

'x' mL of 15% aqueous sodium hydroxide (NaOH).

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

-

-

Isolation: Stir the resulting slurry at room temperature for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with ethyl acetate or THF.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude amine can be purified by distillation under high vacuum or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and add a solution of HCl in ether until precipitation is complete. The solid hydrochloride salt can then be collected by filtration, washed with cold ether, and dried.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) | Physical State |

| 1 | 2,2-Dimethyltetrahydro-2H-pyran-4-one | NaH, Diethyl (cyanomethyl)phosphonate | (2,2-Dimethyltetrahydro-2H-pyran-4-ylidene)acetonitrile | 75-85 | Colorless Oil |

| 2 | (Intermediate from Step 1) | PhLi, CuI | 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)acetonitrile | 60-75 | Viscous Oil / Low-melting solid |

| 3 | (Intermediate from Step 2) | LiAlH₄ | 2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | 80-90 | Colorless Oil (Free Base) |

Note: Yields are estimates and may vary based on experimental conditions and scale.

Safety Considerations

-

Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere and away from moisture.

-

Organolithium Reagents (PhLi): Pyrophoric and corrosive. Reacts violently with water. Must be handled under an inert atmosphere using proper syringe techniques.

-

Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water and protic solvents. Quenching procedures must be performed slowly and at low temperatures.

-

Cyanide-containing Reagents: Diethyl (cyanomethyl)phosphonate is a precursor to cyanide. Handle with care in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas.

Conclusion

This guide outlines a robust and scientifically sound three-step synthesis for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine. The chosen pathway strategically employs well-established and reliable reactions—the Horner-Wadsworth-Emmons olefination, Michael addition of an organocuprate, and LiAlH₄ reduction—to efficiently construct the target molecule and its challenging quaternary carbon center. By providing detailed protocols and explaining the rationale behind key experimental choices, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry aiming to produce this and structurally related compounds.

References

-

Reactions of Nitriles. Chemistry Steps.

-

Amine Formation from Nitriles. Study Mind.

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal.

-

Nitrile to Amine - Common Conditions. Organic Chemistry Portal.

-

Nitrile reduction. Wikipedia.

-

Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine. ResearchGate.

-

2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile synthesis. Molbase.

-

Synthesis of a Series of 4H-Pyran Derivatives with Multicomponent Reaction in DBSA/H2O Microemulsion System. SciELO.

-

Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry.

-

Synthesis of 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE. ChemicalBook.

-

Grignard Reagent Synthesis Reaction Mechanism. The Organic Chemistry Tutor (YouTube).

-

Grignard Reagents. Chemistry LibreTexts.

-

2,2-Dimethyltetrahydropyran-4-one. PubChem.

-

2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7. ChemicalBook.

Sources

- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. scielo.br [scielo.br]

- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 6. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE | 1194-16-7 [chemicalbook.com]

- 7. 2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 10. Nitrile reduction - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine: Synthesis, Properties, and Therapeutic Potential

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and the potential therapeutic applications of the novel compound 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine. As a Senior Application Scientist, this document synthesizes established chemical principles with insights into its potential as a scaffold in drug discovery, particularly in the development of new antibacterial agents.

Molecular Overview and Physicochemical Properties

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is a synthetic organic compound featuring a tetrahydropyran ring substituted with a phenyl group and an aminoethyl side chain at the C4 position, along with gem-dimethyl groups at the C2 position. The presence of both a lipophilic phenyl group and a basic primary amine suggests that this molecule may possess interesting pharmacological properties and the potential for oral bioavailability.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₃NO | |

| Molecular Weight | 233.35 g/mol | |

| CAS Number | 126317-99-5 | |

| LogP | 2.56 | |

| Rotatable Bonds | 3 | |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Note: Some properties are calculated based on the chemical structure and may vary slightly from experimental values.

Proposed Synthesis Pathway

A robust and efficient synthesis of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine can be envisioned through a multi-step process commencing with commercially available starting materials. The causality behind this proposed pathway lies in the strategic construction of the substituted tetrahydropyran ring, followed by the introduction of the aminoethyl side chain.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Grignard Reaction for Phenyl Group Introduction

The synthesis initiates with the addition of a phenyl group to the ketone functionality of 2,2-dimethyltetrahydro-2H-pyran-4-one. The Grignard reaction is a classic and reliable method for forming carbon-carbon bonds.

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction is typically initiated with a crystal of iodine and maintained under an inert atmosphere.

-

Reaction with Ketone: A solution of 2,2-dimethyltetrahydro-2H-pyran-4-one in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the tertiary alcohol, 4-phenyl-2,2-dimethyltetrahydro-2H-pyran-4-ol.

Step 2: Dehydration to Form the Alkene

The tertiary alcohol is then dehydrated to introduce a double bond, which will be subsequently functionalized.

-

The crude 4-phenyl-2,2-dimethyltetrahydro-2H-pyran-4-ol is dissolved in a suitable solvent such as toluene.

-

A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the alkene product, 2,2-dimethyl-4-phenyl-3,6-dihydro-2H-pyran.

Step 3: Hydroboration-Oxidation for Anti-Markovnikov Alcohol Formation

To introduce the ethylamine precursor at the desired position, an anti-Markovnikov hydroboration-oxidation is employed.

-

The alkene from Step 2 is dissolved in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

A solution of borane-tetrahydrofuran complex (BH₃·THF) is added dropwise at 0 °C. The reaction is then stirred at room temperature.

-

The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide and hydrogen peroxide is added carefully to oxidize the borane intermediate to the corresponding alcohol, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanol.

Step 4: Conversion to the Amine

The resulting primary alcohol is then converted to the target primary amine. This can be achieved through a two-step process involving conversion to an alkyl halide followed by nucleophilic substitution with an azide and subsequent reduction.

-

Mesylation: The alcohol is dissolved in dichloromethane and triethylamine, and methanesulfonyl chloride is added dropwise at 0 °C to form the mesylate.

-

Azide Substitution: The mesylate is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding azide.

-

Reduction: The azide is reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) in anhydrous THF or by catalytic hydrogenation (H₂/Pd-C).

Final Purification: The crude product is purified by column chromatography on silica gel to afford 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine.

Caption: Proposed synthetic workflow for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃)

-

δ 7.20-7.40 (m, 5H): Phenyl protons.

-

δ 3.60-3.80 (m, 2H): Methylene protons adjacent to the ring oxygen (-O-CH₂-).

-

δ 2.80-3.00 (t, 2H): Methylene protons of the ethylamine side chain adjacent to the amine group (-CH₂-NH₂).

-

δ 1.80-2.00 (m, 2H): Methylene protons of the ethylamine side chain adjacent to the pyran ring.

-

δ 1.60-1.80 (m, 4H): Methylene protons of the tetrahydropyran ring.

-

δ 1.25 (s, 6H): Gem-dimethyl protons.

-

δ 1.10 (br s, 2H): Amine protons (-NH₂).

Predicted ¹³C NMR (100 MHz, CDCl₃)

-

δ 145.0: Quaternary carbon of the phenyl ring attached to the pyran ring.

-

δ 128.5, 127.0, 125.5: Phenyl carbons.

-

δ 75.0: Quaternary carbon of the pyran ring (C4).

-

δ 65.0: Methylene carbon adjacent to the ring oxygen (-O-CH₂-).

-

δ 42.0: Methylene carbon of the ethylamine side chain adjacent to the amine group.

-

δ 38.0: Methylene carbons of the tetrahydropyran ring.

-

δ 35.0: Methylene carbon of the ethylamine side chain adjacent to the pyran ring.

-

δ 25.0: Gem-dimethyl carbons.

Predicted IR (KBr, cm⁻¹)

-

3300-3400 (br): N-H stretching of the primary amine.

-

3050-3100: Aromatic C-H stretching.

-

2850-2950: Aliphatic C-H stretching.

-

1600, 1490, 1450: Aromatic C=C stretching.

-

1080-1150: C-O-C stretching of the ether.

Predicted Mass Spectrometry (EI)

-

[M]⁺ at m/z 233.

-

Key fragmentation patterns: Loss of the ethylamine side chain, cleavage of the tetrahydropyran ring.

Potential Therapeutic Applications: A Focus on Antibacterial Activity

The structural motif of a substituted tetrahydropyran is present in numerous biologically active natural products and synthetic compounds. Of particular relevance is the demonstrated antibacterial activity of related tetrahydropyran derivatives.

Mechanism of Action Insights from Analogues

Research into structurally similar compounds suggests that tetrahydropyran-based molecules can act as inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs. The dibasic nature of compounds like 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, arising from the primary amine, may be crucial for potent inhibition of these enzymes.

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing

To evaluate the antibacterial potential of the title compound, a standardized in vitro susceptibility testing protocol, such as the broth microdilution method, would be employed.

-

Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be selected (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii).

-

Preparation of Inoculum: Bacterial cultures are grown to a specific optical density, corresponding to a known concentration of colony-forming units (CFUs) per milliliter.

-

Serial Dilution: The test compound is serially diluted in a multi-well plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for in vitro antibacterial susceptibility testing.

Conclusion and Future Directions

2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine represents a promising chemical scaffold with the potential for significant biological activity, particularly as an antibacterial agent. The proposed synthetic route offers a viable pathway for its preparation and subsequent derivatization to explore structure-activity relationships. Further investigation into its inhibitory activity against bacterial topoisomerases and its broader pharmacological profile is warranted to fully elucidate its therapeutic potential. The development of a diverse library of analogues based on this core structure could lead to the discovery of novel drug candidates with improved potency and pharmacokinetic properties.

References

-

Rapid Emerging Drug Deployment (REMEDY). (2022). Characterization Results: RP0001. [Link]

-

PubChem. 2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine. [Link]

Sources

A Guide to the Structural Elucidation of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine using NMR and Mass Spectrometry

Abstract

This technical guide provides a comprehensive framework for the structural characterization of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine, a molecule featuring a complex scaffold with a quaternary stereocenter, a tetrahydropyran ring, and a primary amine. For researchers in medicinal chemistry and drug development, unambiguous structural confirmation is a critical prerequisite for establishing structure-activity relationships (SAR). This document details the strategic application of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, moving beyond simple data reporting to explain the causal logic behind the selection of specific experiments and the interpretation of the resulting data. We present detailed protocols, predicted spectral data, and key two-dimensional correlations necessary for the complete and confident assignment of the molecular structure.

Introduction: The Analytical Challenge

The molecule 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (Molecular Formula: C₁₅H₂₃NO, Molecular Weight: 233.35 g/mol ) presents several interesting challenges for structural analysis.[1][2][3] The presence of a quaternary carbon (C4) bonded to the phenyl ring, the ethylamine side chain, and two methylene groups of the pyran ring means that direct proton-proton correlations cannot be used to piece together the entire carbon skeleton. Furthermore, the gem-dimethyl group at C2 and the methylene protons within the heterocyclic ring are diastereotopic, which is expected to result in more complex NMR spectra than a simple first-order analysis might suggest.

This guide is structured to provide a logical workflow, beginning with mass spectrometry to confirm molecular weight and elemental composition and to gain initial structural insights through fragmentation analysis. We then proceed to a multi-dimensional NMR approach to definitively map the atomic connectivity and confirm the constitution of the molecule.

Mass Spectrometry: Confirming Identity and Probing Fragmentation

Mass spectrometry serves as the initial checkpoint for verifying the identity of a synthesized compound. For this molecule, the primary goals are to confirm the molecular weight and to use fragmentation patterns to support the proposed structure.

The Nitrogen Rule: An Immediate Structural Clue

A foundational concept in mass spectrometry is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[4][5] Our target compound, C₁₅H₂₃NO, contains a single nitrogen atom. Therefore, we predict a molecular ion peak (M⁺˙) at an odd mass-to-charge ratio (m/z) of 233. The observation of this peak is the first critical piece of evidence confirming the presence of the single amine group.

Experimental Protocol: Electrospray vs. Electron Ionization

Rationale for Method Selection: The choice of ionization technique is critical.

-

Electrospray Ionization (ESI): This is a soft ionization technique ideal for generating the protonated molecule, [M+H]⁺, at m/z 234. It is particularly useful for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. The high accuracy of HRMS can distinguish C₁₅H₂₄NO⁺ (calculated exact mass: 234.1852) from other potential isobaric formulas, providing a high degree of confidence in the molecular formula.

-

Electron Ionization (EI): This is a high-energy technique that induces extensive fragmentation.[6] While the molecular ion peak (M⁺˙ at m/z 233) may be weak or absent for some amines, the resulting fragmentation pattern provides a detailed fingerprint of the molecule's structure.[7][8]

Step-by-Step Protocol (EI-MS):

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for this analysis.

-

Injection: Inject 1 µL of the solution into the GC inlet heated to 250°C.

-

Ionization: Utilize a standard electron energy of 70 eV.[6]

-

Analysis: Scan a mass range from m/z 30 to 300 to capture the molecular ion and all significant fragments.

Predicted Fragmentation Pathways

The fragmentation of this molecule is governed by the preferential cleavage of bonds adjacent (alpha) to the heteroatoms (nitrogen and oxygen) and the stability of the resulting carbocations and radical species.[9]

Key Predicted Fragmentation Mechanisms:

-

α-Cleavage at the Amine: The most characteristic fragmentation for primary amines is the cleavage of the Cα-Cβ bond, which for this molecule is the bond connecting the ethyl group to the quaternary carbon C4.[5][7] This pathway results in a resonance-stabilized iminium ion at m/z 30 ([CH₂NH₂]⁺), which is often the base peak in the spectrum.[7][8]

-

Benzylic Cleavage: Cleavage of the bond between the quaternary carbon (C4) and the ethylamine group yields a stable benzylic cation containing the tetrahydropyran ring at m/z 203 ([M-30]⁺).

-

Ring-Involved Fragmentation: Cyclic ethers can undergo fragmentation initiated by ionization at the oxygen atom, followed by α-cleavage and ring opening.[6][10] A common fragmentation is the loss of one of the gem-dimethyl groups, leading to a fragment at m/z 218 ([M-15]⁺).

-

Phenyl Group Fragments: The presence of the aromatic ring will give rise to characteristic ions, such as the phenyl cation at m/z 77 .

The following diagram illustrates the primary predicted fragmentation pathways under electron ionization.

Caption: Predicted major fragmentation pathways for the title compound in EI-MS.

Summary of Predicted Mass Spectrometry Data

| m/z (Predicted) | Ion Formula | Fragment Identity | Ionization |

| 234 | [C₁₅H₂₄NO]⁺ | Protonated Molecule [M+H]⁺ | ESI |

| 233 | [C₁₅H₂₃NO]⁺˙ | Molecular Ion [M]⁺˙ | EI |

| 218 | [C₁₄H₂₀NO]⁺ | [M-CH₃]⁺ | EI |

| 203 | [C₁₃H₁₇O]⁺ | [M-CH₂NH₂]⁺ | EI |

| 77 | [C₆H₅]⁺ | Phenyl Cation | EI |

| 30 | [CH₄N]⁺ | Iminium Ion [CH₂NH₂]⁺ | EI |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

While MS provides the formula and fragmentation clues, NMR spectroscopy is indispensable for determining the precise atomic connectivity and constitution of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Experimental Workflow

A logical and efficient workflow ensures that all necessary data is acquired to solve the structure.

Caption: Strategic workflow for the complete NMR-based structural elucidation.

Step-by-Step Protocol (General):

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are absent.

-

-

2D Spectra Acquisition:

-

Acquire a gradient-selected COSY experiment to establish proton-proton couplings.

-

Acquire a gradient-selected HSQC experiment to correlate protons with their directly attached carbons.

-

Acquire a gradient-selected HMBC experiment, optimized for a 2-3 bond coupling constant of ~8 Hz, to identify long-range correlations.

-

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts are based on standard values for similar functional groups and structural motifs.[4][11] The key to this molecule is recognizing the diastereotopicity that arises from the single chiral center at C4.

Table of Predicted NMR Assignments:

| Position | Label | Predicted ¹H δ (ppm), Multiplicity, Integration | Predicted ¹³C δ (ppm), DEPT-135 | Key 2D Correlations (HMBC from Protons) |

| Phenyl | H-Ar, C-Ar | ~7.2-7.4, m, 5H | ~125-129 (CH), ~145 (Cq) | C4, C-Ar (ortho, meta) |

| Pyran-C2 | C2 | - | ~72, Cq | - |

| gem-dimethyl | H-Me(a), H-Me(b) | ~1.25, s, 3H; ~1.30, s, 3H | ~25, ~28, CH₃ | C2, C3 |

| Pyran-C3 | H-3 | ~1.6-1.8, m, 2H | ~38, CH₂ | C2, C4, C5 |

| Pyran-C4 | C4 | - | ~45, Cq | - |

| Pyran-C5 | H-5 | ~1.9-2.1, m, 2H | ~35, CH₂ | C3, C4, C6 |

| Pyran-C6 | H-6 | ~3.6-3.8, m, 2H | ~65, CH₂ | C2, C5 |

| Ethyl-C1' | H-1' | ~1.8-2.0, t, 2H | ~42, CH₂ | C4, C2', C-Ar (ortho) |

| Ethyl-C2' | H-2' | ~2.9-3.1, t, 2H | ~40, CH₂ | C4, C1' |

| Amine | H-N | ~1.5, br s, 2H | - | C2' |

The Power of 2D NMR: Connecting the Fragments

For a molecule with a non-protonated quaternary center, the HMBC experiment is the most critical tool for assembling the molecular puzzle. It reveals through-bond correlations over two or three bonds (and sometimes four).

Critical HMBC Correlations for Structural Confirmation:

-

Protons on the ethylamine side chain (H-1' and H-2') to the quaternary carbon C4: This is the single most important correlation set, as it definitively links the side chain to the tetrahydropyran ring at the correct position.

-

Protons on the ethylamine side chain (H-1') to the aromatic carbons: This confirms the proximity of the side chain to the phenyl ring.

-

Protons on the pyran ring (H-3 and H-5) to the quaternary carbon C4: This establishes the connectivity of the main heterocyclic ring around the quaternary center.

-

Protons from the gem-dimethyl groups to C2, C3, and C6 (via oxygen): These correlations confirm the location of the gem-dimethyl group at the C2 position adjacent to the ether oxygen.

The diagram below visualizes these essential long-range correlations that bridge the non-protonated carbons.

Sources

- 1. 126317-99-5|2-(2,2-Dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine|BLD Pharm [bldpharm.com]

- 2. Hit2Lead | 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine | CAS# 126317-99-5 | MFCD01002968 | BB-4005819 [hit2lead.com]

- 3. echemi.com [echemi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Structural Elucidation of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine: A Methodological Blueprint

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with significant biological activity. The title compound, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine (CAS No. 126317-99-5), represents a molecule of interest for which, to date, no public crystal structure data is available. The precise three-dimensional arrangement of its constituent atoms is a critical missing piece of information that would unlock a deeper understanding of its structure-activity relationship (SAR) and guide future drug design efforts.[1][2] This technical guide provides a comprehensive, field-proven methodological blueprint for determining the single-crystal X-ray structure of this compound. We will detail a plausible synthetic route, rigorous purification strategies, systematic crystallization screening, and the complete workflow of X-ray diffraction analysis, from data collection to structure solution and refinement. This document is intended to serve as an authoritative guide for researchers embarking on the structural elucidation of this and similar novel chemical entities.

Introduction: The Rationale for Structural Analysis

The molecule 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine combines several key pharmacophoric features: a gem-dimethyl substituted tetrahydropyran ring, a quaternary carbon center bearing a phenyl group, and a flexible ethanamine side chain. Derivatives of the tetrahydropyran core are known to exhibit a wide range of biological activities.[3] The determination of the solid-state conformation, intramolecular interactions, and intermolecular packing of this specific molecule is paramount.[4][5]

X-ray crystallography stands as the definitive method for obtaining unambiguous, high-resolution three-dimensional structural data.[1][6] The resulting atomic coordinates will allow for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the pyran ring (e.g., chair, boat, or twist-boat) and the orientation of the phenyl and ethanamine substituents. This information is indispensable for computational modeling, understanding receptor binding, and rationally designing next-generation analogs with improved potency and selectivity.[2][5]

Synthesis and Purification: The Foundation of Quality Crystals

The prerequisite for any successful crystallization endeavor is the availability of highly pure material (typically >99%).[7] Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. We propose a robust and logical synthetic pathway followed by a stringent purification protocol.

Proposed Synthetic Pathway

A convergent synthesis strategy is proposed, leveraging well-established and high-yielding reactions. The retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthesis Protocol:

-

Grignard Addition: Commercially available 2,2-dimethyltetrahydropyran-4-one is treated with phenylmagnesium bromide in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C, followed by warming to room temperature. This reaction forms the key quaternary carbon center.[8][9] An acidic workup (e.g., with aqueous NH4Cl) will yield the tertiary alcohol, 2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-ol.

-

Ritter Reaction: The tertiary alcohol is then subjected to a Ritter reaction.[10][11][12] This is achieved by treating the alcohol with a nitrile (acetonitrile in this case) in the presence of a strong acid, such as concentrated sulfuric acid. The reaction proceeds via a stable tertiary carbocation, which is trapped by the nitrile. Subsequent hydrolysis of the intermediate nitrilium ion yields the corresponding N-acetyl derivative.

-

Amide Hydrolysis: The resulting amide is hydrolyzed under basic conditions (e.g., refluxing with aqueous NaOH) to cleave the acetyl group and liberate the target primary amine, 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine.

Purification Protocol

Purification of the final amine is critical. A multi-step approach ensures the removal of unreacted starting materials, byproducts, and inorganic salts.

-

Acid-Base Extraction: The crude reaction mixture is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities. The organic layer is then extracted with dilute hydrochloric acid (e.g., 1 M HCl). The target amine will be protonated and move to the aqueous phase, leaving neutral organic impurities behind.

-

Basification and Re-extraction: The acidic aqueous layer is cooled in an ice bath and made basic (pH > 12) by the slow addition of concentrated NaOH. This deprotonates the amine, causing it to precipitate or form an oil. The free amine is then extracted back into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Drying and Solvent Removal: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Polish (Optional): If impurities persist, column chromatography on silica gel treated with triethylamine (typically 1-2% in the eluent) can be used to neutralize the acidic nature of the silica and prevent streaking of the amine. Alternatively, forming a solid salt (e.g., the hydrochloride or tartrate) and recrystallizing it can be an excellent final purification step.[13][14] The pure free base can then be regenerated as described above.

Single Crystal Growth: The Art of Patience and Precision

Growing a single crystal suitable for X-ray diffraction (ideally with dimensions > 0.1 mm in all directions) is often the most challenging step.[15] A systematic screening of crystallization conditions is required.

Common Crystallization Techniques

Several methods should be attempted in parallel to maximize the chances of success.[16][17]

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) is prepared in a vial. The vial is covered with a cap containing a few pinholes to allow for the slow evaporation of the solvent over several days or weeks.

-

Vapor Diffusion (Solvent/Anti-solvent): This is a highly effective method for small molecules.[16][17] A concentrated solution of the compound is prepared in a "good" solvent and placed in a small, open inner vial. This vial is then placed inside a larger, sealed outer jar containing a volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

-

Thermal Recrystallization (Slow Cooling): A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool very slowly to room temperature, or even sub-ambient temperatures.[18] This gradual decrease in solubility can lead to the formation of high-quality crystals.

Solvent System Screening

A matrix of solvents and solvent/anti-solvent pairs should be screened.

| Technique | Good Solvents (for Dissolution) | Anti-solvents (for Precipitation) |

| Slow Evaporation | Ethanol, Acetone, Ethyl Acetate, Dichloromethane | N/A |

| Vapor Diffusion | Dichloromethane, Tetrahydrofuran (THF), Acetone | Hexanes, Diethyl Ether, Pentane |

| Slow Cooling | Isopropanol, Acetonitrile, Toluene | N/A |

| Caption: A typical initial solvent screening matrix for crystallization. |

X-ray Crystallography: From Crystal to Data

Once a suitable single crystal is obtained, the process of determining its structure via X-ray diffraction can begin. This is a standardized workflow involving data collection, processing, structure solution, and refinement.[15][19][20]

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Experimental Protocol:

-

Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop) and placed on the goniometer head of the diffractometer. The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam.[21] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[22] A complete dataset consists of thousands of reflections, each with a measured intensity and position.

-

Data Processing: The raw image data is processed using specialized software. This involves indexing the reflections to determine the unit cell parameters, integrating the intensity of each reflection, and applying various corrections (e.g., for absorption).[22]

-

Structure Solution: The "phase problem" is the central challenge in crystallography. Initial phases for the structure factors are determined using computational methods like direct methods or Patterson methods, often implemented in software such as SHELXT.[23][24] This yields an initial electron density map.

-

Structure Refinement: An atomic model is built into the initial electron density map. This model is then refined using a least-squares algorithm (e.g., with SHELXL) to improve the fit between the calculated diffraction pattern from the model and the experimentally observed data.[24][25] Hydrogen atoms are typically placed in calculated positions.

-

Validation: The final refined structure is rigorously validated using tools like PLATON and the IUCr's CheckCIF service to ensure its geometric and crystallographic sensibility.[26]

Hypothetical Data Presentation and Interpretation

Upon successful completion of the workflow, the results are compiled into a standard Crystallographic Information File (CIF). The key findings are typically summarized in a table.

Table 1: Hypothetical Crystallographic Data for 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine

| Parameter | Value |

| Chemical Formula | C15 H23 N O |

| Formula Weight | 233.35 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123(4) Å, α = 90°b = 15.456(6) Å, β = 98.76(5)°c = 9.876(3) Å, γ = 90° |

| Volume | 1523.4(9) ų |

| Z (Molecules/unit cell) | 4 |

| Calculated Density | 1.017 Mg/m³ |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| (Note: This data is purely illustrative and represents a plausible outcome for a well-behaved crystal.) |

The refined structure provides a wealth of information. The chair conformation of the tetrahydropyran ring can be confirmed, and the axial or equatorial positions of the substituents can be definitively assigned. Furthermore, analysis of the crystal packing can reveal intermolecular interactions, such as hydrogen bonds involving the primary amine, which are crucial for understanding the solid-state properties of the material.

Caption: A placeholder for the visual representation of the solved crystal structure.

Conclusion

The determination of the single-crystal X-ray structure of 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethanamine is an essential step in characterizing this novel compound. It provides the ground truth of its three-dimensional architecture, which is fundamental to the principles of structure-based drug design.[1] The methodological blueprint outlined in this guide—from rational synthesis and rigorous purification to systematic crystallization and state-of-the-art crystallographic analysis—provides a clear and actionable pathway for researchers to obtain this critical data. The resulting structural insights will undoubtedly accelerate research and development efforts involving this and related chemical scaffolds.

References

-

A Review on Crystallography and Its Role on Drug Design - Zien Journals Publishing. (URL: [Link])

-

Ritter reaction - Wikipedia. (URL: [Link])

-

The Importance of Crystal Structure Prediction for Developing Drug Molecules. - IUCr Journals. (URL: [Link])

-

Crystallography Software - RCSB PDB. (URL: [Link])

-

Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. (URL: [Link])

-

CRYSTALS - Chemical Crystallography - University of Oxford. (URL: [Link])

-

(PDF) Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - ResearchGate. (URL: [Link])

-

(IUCr) Crystallographic software list. (URL: [Link])

-

Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. (URL: [Link])

-

X-ray Crystallography - Creative BioMart. (URL: [Link])

-

The role of crystallography in drug design - PMC - NIH. (URL: [Link])

-

Freely available software tools for chemical crystallography. (URL: [Link])

-

X-ray crystallography - Wikipedia. (URL: [Link])

-

X-Ray Crystallography: Introduction, Workflow, Bragg's Law, Applications - Sciencevivid. (URL: [Link])

-

Ritter Reaction Definition - Organic Chemistry Key Term - Fiveable. (URL: [Link])

-

Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - RSC Publishing. (URL: [Link])

-

Ritter Reaction - NROChemistry. (URL: [Link])

-

The Role of Crystallography in Drug Design - ResearchGate. (URL: [Link])

-

X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (URL: [Link])

-

Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (URL: [Link])

-

X-ray data processing - PMC - PubMed Central. (URL: [Link])

-

Retrosynthesis of Tetrahydrofuran 7. | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

x Ray crystallography - PMC - PubMed Central - NIH. (URL: [Link])

-

Ritter Reaction - YouTube. (URL: [Link])

-

Trichloroacetic acid fueled practical amine purifications - Beilstein Journals. (URL: [Link])

-

Ritter Reaction. (URL: [Link])

-

Some Tricks for the Single Crystal Growth of Small Molecules - cdifx. (URL: [Link])

-

Trichloroacetic acid fueled practical amine purifications - PMC - PubMed Central - NIH. (URL: [Link])

- US3864402A - Purification of secondary alkyl amines - Google P

-

Amine workup : r/Chempros - Reddit. (URL: [Link])

-

Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - NIH. (URL: [Link])

-

Tetrahydropyran - Wikipedia. (URL: [Link])

- The Synthesis of Derivatives of Tetrahydropyran - Peter John Werth (Jr.) - Google Books. (URL: )

-

Synthesis and some transformations of 2-(4-isopropyl-2-methyl-2-ethyltetrahydro-2H-pyran-4-yl)ethanamine | Request PDF - ResearchGate. (URL: [Link])

-

Tetrahydropyran synthesis - Organic Chemistry Portal. (URL: [Link])

-

Reactions of Grignard Reagents - Master Organic Chemistry. (URL: [Link])

-

Practice Problem: Grignard Reactions - YouTube. (URL: [Link])

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

-

Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry - YouTube. (URL: [Link])

-

Grignard Reagent Reaction Mechanism - YouTube. (URL: [Link])

-

Synthesis of pyran annulated heterocyclic scaffolds: A highly convenient protocol using dimethylamine - ResearchGate. (URL: [Link])

-

2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanamine - PubChem. (URL: [Link])

Sources

- 1. zienjournals.com [zienjournals.com]

- 2. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. migrationletters.com [migrationletters.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Ritter reaction - Wikipedia [en.wikipedia.org]

- 11. fiveable.me [fiveable.me]

- 12. Ritter Reaction | NROChemistry [nrochemistry.com]

- 13. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]

- 14. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 16. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 18. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciencevivid.com [sciencevivid.com]

- 22. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rcsb.org [rcsb.org]

- 24. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 25. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

- 26. ccp14.cryst.bbk.ac.uk [ccp14.cryst.bbk.ac.uk]

The Biological Frontier of Substituted Pyran Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of the Pyran Scaffold

The six-membered oxygen-containing heterocycle known as pyran is a privileged scaffold in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, from flavonoids to polyketides, has long signaled its biological significance.[3][4] This inherent bioactivity, coupled with synthetic tractability, has made substituted pyran derivatives a focal point for researchers in drug discovery and development. This guide provides an in-depth technical exploration of the multifaceted biological activities of these compounds, offering field-proven insights into their therapeutic potential. We will delve into the causality behind experimental designs and present self-validating protocols to empower researchers in their quest for novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted pyran derivatives have emerged as potent anticancer agents, exhibiting a remarkable ability to interfere with various stages of cancer progression.[2][5] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key oncogenic signaling pathways.[6]

Mechanistic Insights into Anticancer Action

A significant body of research points to the efficacy of pyran derivatives against a spectrum of cancer cell lines. For instance, certain benzo[a]pyrano[2,3-c]phenazine derivatives have demonstrated potent growth inhibitory activity, with some compounds showing greater potency than the established anticancer drug Hydroxycamptothecine.[7] The anticancer activity of many pyran derivatives is linked to their ability to induce apoptosis, or programmed cell death. Studies on novel fused pyran derivatives have shown they can induce DNA double-strand breaks, a critical trigger for apoptosis.[6] Furthermore, some pyran-based compounds have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinase 2 (CDK2).[8]

Structure-Activity Relationship (SAR) in Anticancer Pyrans

The substitution pattern on the pyran ring plays a crucial role in determining the anticancer potency. For example, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, the presence of a cyano (CN) and a p-dimethylamino phenyl substituent on the γ-pyran ring was found to be critical for high growth inhibitory activity against the HepG2 cell line.[7] Similarly, the fusion of other heterocyclic moieties, such as imidazole, to the pyran core has been shown to enhance anti-breast cancer activity.[9]

Quantitative Analysis of Anticancer Potency

The following table summarizes the in vitro anticancer activity of representative substituted pyran derivatives, highlighting their potency against various human cancer cell lines.

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzo[a]pyrano[2,3-c]phenazine | Compound 6{1,2,1,9} | HepG2 (Liver) | 6.71 | [7] |

| Fused Pyran with Imidazole | Compound 8a | MCF-7 (Breast) | 8.24 | [9] |

| Fused Pyran with Imidazole | Compound 8b | MCF-7 (Breast) | 4.22 | [9] |

| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one | Compound 77 | HCT 116 (Colon) | 1.4 | [4] |

| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-one | Compound 77 | MiaPaCa-2 (Pancreatic) | 4.3 | [4] |

| 4H-Pyran | Compound 4d | HCT-116 (Colorectal) | 75.1 | [8] |

| 4H-Pyran | Compound 4k | HCT-116 (Colorectal) | 85.88 | [8] |

| Pyrano[3,2-c]quinoline | 4d | HepG2 (Liver) | 42.36 | [10] |

| Pyrano[3,2-c]quinoline | 4f | MCF7 (Breast) | 35.69 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyran derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Visualizing the Anticancer Mechanism

The following diagram illustrates a simplified workflow for the evaluation of the anticancer activity of substituted pyran derivatives.

Caption: Workflow for Anticancer Evaluation of Pyran Derivatives.

Antimicrobial Activity: A Scaffold to Combat Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel therapeutic agents. Substituted pyran derivatives have demonstrated significant potential in this arena, exhibiting activity against a broad spectrum of pathogenic bacteria and fungi.[11][12]

Mechanistic Insights into Antimicrobial Action

The antimicrobial mechanisms of pyran derivatives are multifaceted and are still being actively investigated. One proposed mechanism is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11] By targeting this enzyme, pyran analogues can disrupt DNA synthesis, ultimately leading to bacterial cell death. Another potential mode of action is the disruption of bacterial biofilms, which are communities of bacteria that are notoriously resistant to conventional antibiotics.[11] Some spiro-4H-pyran derivatives have shown the ability to effectively break down these protective biofilms.

Quantitative Analysis of Antimicrobial Efficacy

The antimicrobial activity of pyran derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Specific Analogue | Target Organism | MIC (µg/mL) | Reference |

| 4H-Pyrans | 1H-benzo[f]chromene derivative (4g) | Escherichia coli | 250 | [11] |

| 4H-Pyrans | 1H-benzo[f]chromene derivative (4g) | Staphylococcus aureus (MRSA) | 500 | [11] |

| Spiro-4H-Pyrans | Compound 5d (indole and cytosine rings) | Staphylococcus aureus (clinical isolate) | 32 | [13] |

| Spiro-4H-Pyrans | Compound 5d (indole and cytosine rings) | Streptococcus pyogenes | 64 | [13] |

| Spiro-4H-pyran | Compound 5a | Staphylococcus aureus | - | [14] |

| Pyrano[2,3-c] pyrazole | Compound 5c | Escherichia coli | 6.25 | [15] |

| Pyrano[2,3-c] pyrazole | Compound 5c | Klebsiella pneumoniae | 6.25 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the pyran derivative in a suitable broth medium (e.g., Mueller-Hinton broth) directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

Visualizing the Antimicrobial Drug Discovery Process

The following diagram outlines the key stages in the discovery and initial evaluation of pyran-based antimicrobial agents.

Caption: Workflow for Antimicrobial Evaluation of Pyran Derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Substituted pyran derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate key signaling pathways and inhibit pro-inflammatory enzymes.[16][17]

Mechanistic Insights into Anti-inflammatory Action

A primary mechanism by which pyran derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[18][19] Additionally, certain pyran derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the production of nitric oxide (NO) and downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.[16] This is often achieved by modulating upstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[20]

Quantitative Analysis of Anti-inflammatory Potency

The anti-inflammatory activity of pyran derivatives can be assessed by measuring their ability to inhibit key inflammatory mediators.

| Compound Class | Specific Derivative | Assay | Target/Cell Line | IC50/Activity | Reference |

| Pyridazine | Compound 6b | COX-2 Inhibition | Purified Enzyme | IC50 = 0.18 µM | [18] |

| Pyridazine | Compound 4c | COX-2 Inhibition | Purified Enzyme | IC50 = 0.26 µM | [18] |

| Pyrazole-pyridazine hybrid | Compound 5f | COX-2 Inhibition | Purified Enzyme | IC50 = 1.50 µM | [21] |

| Pyrazole-pyridazine hybrid | Compound 6f | COX-2 Inhibition | Purified Enzyme | IC50 = 1.15 µM | [21] |

| Pyran derivative | Compound 19 | NO Inhibition | LPS-stimulated RAW264.7 macrophages | Significant inhibition at 12.5 µM | [16] |

Experimental Protocol: COX-2 Inhibition Assay

In vitro COX-2 inhibition assays are crucial for identifying and characterizing potential anti-inflammatory agents.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-2. The activity of the enzyme is typically monitored by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-2 enzyme and its substrate, arachidonic acid.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of the test pyran derivative for a specified time to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination: Stop the reaction after a defined period.

-

PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the Anti-inflammatory Signaling Pathway

The following diagram illustrates the inhibitory effect of pyran derivatives on the LPS-induced inflammatory signaling cascade in macrophages.

Caption: Inhibition of Inflammatory Pathways by Pyran Derivatives.

Neuroprotective Effects: A Hope for Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease represent a significant unmet medical need. Emerging evidence suggests that substituted pyran derivatives may offer a promising therapeutic avenue due to their neuroprotective properties.[1][3]

Mechanistic Insights into Neuroprotection

The neuroprotective effects of pyran derivatives in the context of Alzheimer's disease are often multi-faceted. Many derivatives, particularly those based on coumarin and xanthone scaffolds, act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine.[22][23] By inhibiting these enzymes, these compounds can elevate acetylcholine levels in the brain, a key strategy in current Alzheimer's therapies. Furthermore, certain pyran-based compounds have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.[22]

Quantitative Analysis of Neuroprotective Activity

The neuroprotective potential of pyran derivatives is often evaluated by their ability to inhibit key enzymes implicated in Alzheimer's disease.

| Compound Class | Specific Derivative | Target Enzyme | IC50 | Reference |

| 3-(4-aminophenyl)-coumarin | Compound 12 | Acetylcholinesterase (AChE) | 0.011 µM | [23] |

| 3-(4-aminophenyl)-coumarin | Compound 13 | Butyrylcholinesterase (BuChE) | 0.017 µM | [23] |

| Xanthone-alkylbenzylamine hybrid | Compound 29 | Acetylcholinesterase (AChE) | 0.85 µM | [23] |

| Xanthone-alkylbenzylamine hybrid | Compound 29 | Butyrylcholinesterase (BuChE) | 0.59 µM | [23] |

| Hydroxyxanthone | Compound 23 | Acetylcholinesterase (AChE) | 0.88 µM | [23] |

| Hydroxyxanthone | Compound 24 | Acetylcholinesterase (AChE) | 0.88 µM | [23] |

| Xanthenedione | Compound 34 | Acetylcholinesterase (AChE) | 0.46 µM | [23] |

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (substrate), and DTNB in a suitable buffer (e.g., phosphate buffer).

-

Compound Incubation: In a 96-well plate, incubate the AChE enzyme with various concentrations of the test pyran derivative.

-

Reaction Initiation: Add DTNB and the substrate, acetylthiocholine iodide, to initiate the reaction.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC50 value.

Synthesis of Substituted Pyran Derivatives: A Representative Protocol

The synthesis of biologically active pyran derivatives often involves multi-component reactions, which are highly efficient and atom-economical.[24][25] A common approach is the one-pot synthesis of 4H-pyran derivatives.

One-Pot Synthesis of 2-Amino-4H-pyran Derivatives

Reaction: A three-component reaction of an aromatic aldehyde, malononitrile, and a β-ketoester.

Materials:

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile

-

β-ketoester (e.g., ethyl acetoacetate)

-

Catalyst (e.g., piperidine or a solid base like KOH-loaded CaO)[24]

-

Solvent (e.g., ethanol or solvent-free conditions)[26]

Step-by-Step Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and ethyl acetoacetate (1 mmol).

-

Add a catalytic amount of piperidine (e.g., 10 mol%).

-

Add a suitable solvent like ethanol (10 mL) or perform the reaction under solvent-free conditions.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates out of the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4H-pyran derivative.

Conclusion: The Path Forward for Pyran-Based Therapeutics

The substituted pyran scaffold represents a remarkably versatile and potent platform for the development of novel therapeutics. The diverse biological activities, spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, underscore the immense potential of this heterocyclic system. This guide has provided a comprehensive overview of the current state of research, highlighting mechanistic insights, structure-activity relationships, and practical experimental protocols. As our understanding of the intricate cellular pathways involved in disease progression deepens, the rational design and synthesis of novel pyran derivatives will undoubtedly continue to be a fruitful area of investigation, paving the way for the next generation of targeted and effective medicines.

References

-

Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018. [Link]

-

He, J., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry, 68(47). [Link]

-

Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. ResearchGate. [Link]

-

Kumar, V., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Advances, 7(57), 35679-35694. [Link]

-

Al-Warhi, T., et al. (2024). Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines. RSC Advances, 14(14), 9872-9887. [Link]

-

He, J., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

-

Gao, J., et al. (2015). Synthesis, antitumor activity, and structure-activity relationship of some benzo[a]pyrano[2,3-c]phenazine derivatives. Combinatorial Chemistry & High Throughput Screening, 18(10), 960-974. [Link]

-

El-gazzar, M. G., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Frontiers in Chemistry, 12, 1369300. [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4598. [Link]

-

Grover, P., et al. (2022). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(19), 3239-3268. [Link]

-

Khan, I., et al. (2022). Efficient one-pot synthesis of arylated pyrazole-fused pyran analogs: as leads to treating diabetes and Alzheimer's disease. Future Medicinal Chemistry, 14(20), 1471-1490. [Link]

-

Al-Warhi, T., et al. (2025). Improved Anti-Breast Cancer Activity Through Structural Modification of Fused Pyran Derivatives and Mechanistic Investigations. ResearchGate. [Link]

-

Hasan, M. M., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 151, 107623. [Link]

-

Abuelizz, H. A., et al. (2020). Pyran Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

-

Ismaili, L., et al. (2025). Pyranotacrines as prospective multi-target compounds against Alzheimer's disease. ResearchGate. [Link]

-

El-Sayed, N. F., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Pharmaceuticals, 18(1), 1. [Link]

-

Almalki, F. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Saudi Pharmaceutical Journal, 31(6), 998-1018. [Link]

-